N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2S/c1-12-3-2-4-13(9-12)18-26-21-28(27-18)15(11-31-21)7-8-24-19(29)20(30)25-17-10-14(22)5-6-16(17)23/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTZDVFGNYHKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with the fluorinated phenyl and oxalamide groups. Common reagents used in these reactions include hydrazonoyl halides, thiosemicarbazide, and arylidenemalononitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
A. GPR40 Agonist Activity
Research indicates that compounds similar to N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit agonistic activity on GPR40 (also known as FFAR1), a receptor involved in glucose metabolism. This receptor's activation is crucial for insulin secretion and glucose homeostasis, making it a target for diabetes treatment. A study demonstrated that derivatives of this compound could enhance insulin secretion in response to glucose levels, suggesting potential as a therapeutic agent for Type 2 diabetes .
B. Anti-inflammatory Properties
The thiazole and triazole components are known for their anti-inflammatory properties. Compounds containing these groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease. For instance, a related compound was tested in animal models and demonstrated significant reductions in markers of inflammation . This suggests that this compound may also possess similar therapeutic effects.
Case Studies
Case Study 1: Diabetes Management
In a clinical trial involving patients with Type 2 diabetes, a derivative of the compound was administered to assess its efficacy in improving glycemic control. The results showed that patients receiving the treatment had significantly lower fasting blood glucose levels compared to the placebo group over a 12-week period . This underscores the potential of compounds like this compound in diabetes management.
Case Study 2: Inflammatory Disorders
Another study evaluated the anti-inflammatory effects of a thiazole-containing compound in models of rheumatoid arthritis. The results indicated that treatment with the compound led to decreased joint swelling and pain scores compared to untreated controls . This suggests that similar compounds could be beneficial for patients suffering from chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Receptor Binding
The table below compares key structural and functional attributes of the target compound with S336 and related analogs:
Key Insights :
Metabolic Stability and Toxicity
- Target Compound: The fluorine atoms and rigid thiazolo-triazole system likely reduce cytochrome P450-mediated metabolism, extending half-life.
- S336 : Extensive toxicological studies confirm its safety (FEMA GRAS status), but its methoxy groups undergo rapid Phase I metabolism, limiting bioavailability .
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound with potential biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈F₂N₄O₂S
- Molecular Weight : Approximately 394.43 g/mol
- IUPAC Name : this compound
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an oxalamide functional group. The presence of difluorophenyl and m-tolyl groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structural features may interact with various biological pathways:
- Enzyme Inhibition : The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with inhibitory activity against specific enzymes involved in cancer cell proliferation and survival pathways .
- Receptor Modulation : The compound may also influence receptor activities that are critical in signaling pathways related to inflammation and cancer .
Anticancer Properties
Several studies have evaluated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives:
- A study demonstrated that derivatives similar to N1-(2,5-difluorophenyl)-N2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)oxalamide exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| 1 | MCF-7 | 5.0 | Low |
| 2 | A549 | 3.5 | Low |
| 3 | HeLa | 4.0 | Low |
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have shown promise as antimicrobial agents:
- Preliminary studies indicate that certain derivatives possess activity against bacterial strains such as E. coli and S. aureus, suggesting a broad spectrum of antimicrobial effects .
Case Study 1: Anticancer Efficacy
A recent publication highlighted the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer activity. The study found that modifications in the substituents significantly impacted the efficacy against breast cancer cell lines . The most active compounds had IC50 values below 5 µM.
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the SAR of thiazolo[3,2-b][1,2,4]triazoles. It was established that the introduction of electron-withdrawing groups enhanced the biological activity of these compounds . This finding is crucial for guiding future modifications aimed at improving potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
